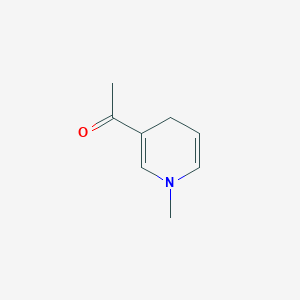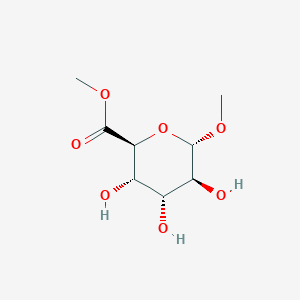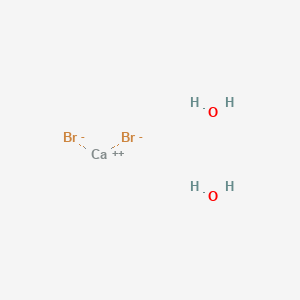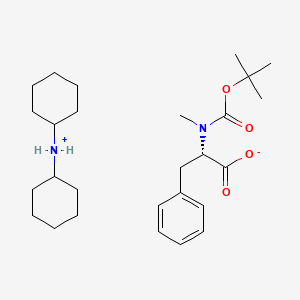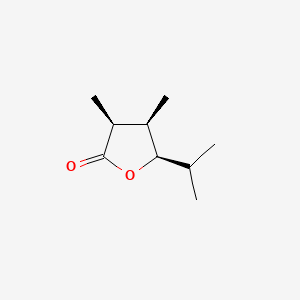
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one is a chiral compound with a unique structure that includes multiple stereocenters. This compound is part of the oxolane family, which is characterized by a five-membered ring containing one oxygen atom. The presence of methyl and propan-2-yl groups adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of chiral catalysts or enzymes can also be employed to enhance the selectivity and yield of the desired product.
化学反应分析
Types of Reactions
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and stereoselective processes.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes.
相似化合物的比较
Similar Compounds
- (3S,4R,5R)-3,4-dimethyl-5-methyl-oxolan-2-one
- (3S,4R,5R)-3,4-dimethyl-5-ethyl-oxolan-2-one
- (3S,4R,5R)-3,4-dimethyl-5-butyl-oxolan-2-one
Uniqueness
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one is unique due to its specific stereochemistry and the presence of the propan-2-yl group. This structural feature can influence its reactivity, binding properties, and overall chemical behavior, distinguishing it from other similar compounds.
属性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC 名称 |
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-5(2)8-6(3)7(4)9(10)11-8/h5-8H,1-4H3/t6-,7+,8-/m1/s1 |
InChI 键 |
PCMFQYDBDBUOKY-GJMOJQLCSA-N |
手性 SMILES |
C[C@@H]1[C@@H](C(=O)O[C@@H]1C(C)C)C |
规范 SMILES |
CC1C(C(=O)OC1C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


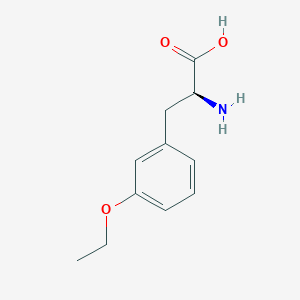

![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
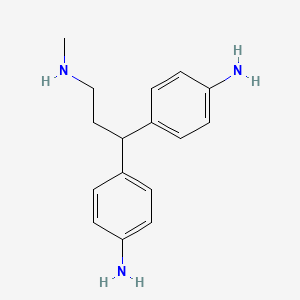
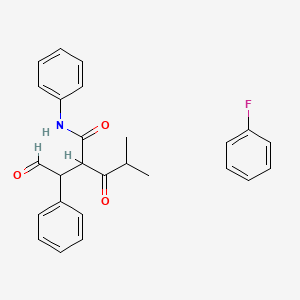
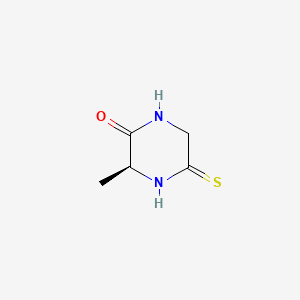
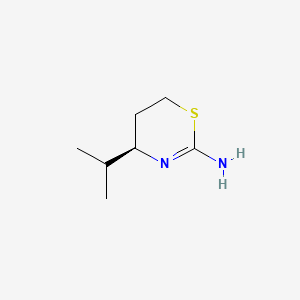
![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)
![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)
